2-(Methoxymethoxy)-3-methylphenylboronic acid
Description
Historical Context and Evolution of Organoboron Chemistry
The journey of organoboron chemistry began long before its modern applications were realized. Elemental boron was first isolated in 1808, but it was not until 1860 that the first boronic acid, ethylboronic acid, was prepared and isolated by Edward Frankland. wiley-vch.deacs.org For many years, the utility of organoboron compounds was limited due to their perceived instability and lack of general synthetic methods.
A paradigm shift occurred with the pioneering work of Herbert C. Brown on hydroboration reactions in the mid-20th century, which provided a versatile method for preparing organoboranes. This laid the groundwork for future developments. The true explosion in the use of boronic acids came with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. acs.orgnih.gov This palladium-catalyzed reaction between an organoboron compound and an organohalide proved to be a remarkably robust and functional-group-tolerant method for forming C-C bonds, catapulting boronic acids into the mainstream of organic synthesis. researchgate.net Over the past few decades, the field has expanded tremendously, with the development of new catalysts, ligands, and a vast array of boronic acid derivatives for a wide range of synthetic applications. nih.govresearchgate.net
Fundamental Principles of Boronic Acid Reactivity
The reactivity of boronic acids is dictated by the unique electronic nature of the boron atom. Structurally, the boron in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.denih.gov This electron deficiency makes boronic acids effective Lewis acids, allowing them to interact with Lewis bases. interchim.com
Key aspects of their reactivity include:
Lewis Acidity: The empty p-orbital on the boron atom can accept a pair of electrons, which is a cornerstone of its chemical behavior. In aqueous or basic conditions, boronic acids can accept a hydroxide (B78521) ion to form a more nucleophilic tetrahedral boronate species (RB(OH)₃⁻). researchgate.net
Transmetallation: This is the critical step in Suzuki-Miyaura coupling. The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium center in the catalytic cycle, which is a crucial step for the formation of the new carbon-carbon bond. interchim.comnih.gov
Reversible Covalent Bonding: Boronic acids have the distinct ability to form reversible covalent bonds with diols, such as those found in sugars and catechols. boronmolecular.comnih.gov This property is exploited in the design of sensors and for molecular recognition purposes. boronmolecular.cominterchim.com
Dehydration: Boronic acids have a tendency to undergo intermolecular dehydration to form cyclic trimers known as boroxines, or other oligomeric anhydrides. This is a reversible process, and the monomeric boronic acid is typically regenerated in the presence of water. wiley-vch.de
Strategic Importance of Functionalized Arylboronic Acids as Synthetic Intermediates
Functionalized arylboronic acids, such as 2-(Methoxymethoxy)-3-methylphenylboronic acid, are of immense strategic value in multi-step organic synthesis. Their importance stems from their role as versatile and reliable building blocks for constructing complex molecular architectures.
The Suzuki-Miyaura reaction, their primary application, allows for the coupling of two sp²-hybridized carbon centers (aryl-aryl, aryl-vinyl) and is foundational in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules and materials. uwindsor.cagre.ac.uk The mild reaction conditions and high tolerance for a wide variety of functional groups mean that protecting groups are often not required, leading to more efficient and "green" synthetic routes. boronmolecular.comwiley-vch.de
The specific functionalities on the aryl ring, like the methoxymethyl ether and methyl group in this compound, can be used to direct reactivity, modulate electronic properties, or serve as handles for subsequent chemical transformations after the cross-coupling step is complete. These pre-installed functional groups enable chemists to build molecular complexity in a controlled and predictable manner, making functionalized arylboronic acids indispensable intermediates in drug discovery, materials science, and the broader chemical industry. mackenzie.brresearchgate.net
The synthesis of arylboronic acids is often achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. nih.govchemicalbook.comchemicalbook.com
Table 2: General Synthesis of a Phenylboronic Acid
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Aryl Bromide, Organolithium Reagent (e.g., n-BuLi or t-BuLi), THF, -78 °C | Formation of an aryllithium intermediate via lithium-halogen exchange. |
| 2 | Trialkyl Borate (e.g., Trimethyl borate or Triisopropyl borate), -78 °C to room temp. | The aryllithium attacks the electrophilic boron atom to form a borate ester. |
This general pathway highlights the accessibility of compounds like this compound from their corresponding aryl bromides.
Properties
IUPAC Name |
[2-(methoxymethoxy)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-4-3-5-8(10(11)12)9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJKMIOEBCCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Aspects of 2 Methoxymethoxy 3 Methylphenylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of biaryl synthesis and related transformations, offering mild conditions and broad functional group tolerance. chemcompute.orgyonedalabs.com The reactivity of 2-(Methoxymethoxy)-3-methylphenylboronic acid in these processes is governed by the interplay of electronic and steric effects imparted by its substituents.
Suzuki-Miyaura Coupling with Aryl Halides and Pseudo-Halides
The Suzuki-Miyaura coupling is a versatile method for constructing C(sp²)–C(sp²) bonds, involving the reaction of an organoboron reagent with an organohalide or pseudo-halide (like a triflate) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. chemcompute.org
For this compound, the reaction would proceed with various aryl halides. The presence of the ortho-MOM group introduces significant steric hindrance around the boronic acid moiety, which can influence the rate of the transmetalation step. However, ortho-alkoxy groups can also participate in the reaction through a chelation effect, which may accelerate the process. The 3-methyl group, being electron-donating, slightly increases the nucleophilicity of the phenyl ring, which can be beneficial for the transmetalation step.
While specific data for this compound is not extensively reported, the following table illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of a structurally similar compound, 2-methoxy-5-methylphenylboronic acid, with various aryl bromides. This data serves as a predictive model for the expected reactivity.
| Aryl Bromide Partner | Catalyst System (Pd Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 70 | 85 |
| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | 95 |
Note: Data presented is illustrative and based on the reactivity of analogous 2-alkoxy-substituted phenylboronic acids.
Applications in Biaryl Synthesis
The primary application of Suzuki-Miyaura coupling involving this compound is the synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.net These motifs are prevalent in pharmaceuticals, natural products, and materials science. The specific substitution pattern of this boronic acid allows for the introduction of a sterically encumbered aryl group, which can be used to induce axial chirality in the resulting biaryl product, a critical feature in asymmetric catalysis and chiral ligand design.
For instance, coupling this compound with a substituted bromonaphthalene could yield a rotationally restricted atropisomeric biaryl. The MOM group can later be deprotected to reveal a phenol (B47542), providing a handle for further functionalization. This strategic use allows for the construction of highly substituted and sterically demanding molecular architectures. nih.gov
Influence of MOM Group on Reactivity and Selectivity in Cross-Coupling
The methoxymethyl (MOM) protecting group at the ortho position plays a multifaceted role in palladium-catalyzed cross-coupling reactions.
Steric Hindrance : The bulk of the MOM group can sterically hinder the approach of the palladium complex during the transmetalation step. This effect can sometimes lead to lower reaction rates compared to less substituted boronic acids. semanticscholar.org
Chelation Assistance : Conversely, the oxygen atoms of the MOM group can coordinate to the palladium center in the transition state. This intramolecular chelation can stabilize the transition state, lower the activation energy, and potentially accelerate the transmetalation step. This "ortho-effect" has been observed with similar ortho-methoxy substituents, where it can lead to enhanced reactivity and influence the selectivity of the coupling, particularly in the formation of atropisomers.
This dual electronic and steric influence makes the MOM group a critical determinant of both the efficiency and stereochemical outcome of the coupling reaction. The balance between steric hindrance and chelation assistance often depends on the specific ligand, base, and solvent system employed.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. wikipedia.org
Chan-Evans-Lam Type Couplings
The Chan-Evans-Lam (CEL) coupling reaction facilitates the formation of carbon-heteroatom bonds by coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol. wikipedia.orgnih.govd-nb.info The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant (typically air). organic-chemistry.orgnrochemistry.com
In the context of this compound, a CEL coupling with a primary or secondary amine would yield an N-arylated product. The mechanism is believed to involve the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the amine, followed by reductive elimination to form the C-N bond. wikipedia.org
The steric hindrance from the ortho-MOM group in this compound is a significant factor in CEL couplings. Research on other sterically hindered boronic acids, such as 2-methoxyphenylboronic acid, has shown that these substrates can sometimes result in lower yields compared to their less hindered para- or meta-substituted counterparts. figshare.com However, the reaction's success is highly dependent on optimizing conditions, including the choice of ligand and base.
The following table provides illustrative examples of CEL coupling reactions with analogous ortho-alkoxy phenylboronic acids, demonstrating the scope of this transformation.
| N-H or O-H Substrate | Copper Source | Base/Additive | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 75 |
| Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | 68 |
| Imidazole | CuI | K₂CO₃ | DMF | 110 °C | 82 |
| Benzenesulfonamide | Cu(OAc)₂ | Pyridine | MeOH | Room Temp | 65 |
Note: Data is illustrative and based on the reactivity of analogous ortho-alkoxy-substituted phenylboronic acids.
Hydroarylation Reactions Involving Alkyne Substrates
Copper-catalyzed hydroarylation of alkynes with arylboronic acids is a method for synthesizing substituted alkenes. The reaction involves the addition of a hydrogen atom and an aryl group across the carbon-carbon triple bond. Mechanistic studies suggest the reaction can proceed through a pathway involving a copper hydride intermediate, which undergoes hydrocupration of the alkyne, followed by reaction with the arylboronic acid. nih.govfigshare.com
The regioselectivity of the hydroarylation is a key consideration. For a terminal alkyne, the aryl group from this compound could add to either the terminal or internal carbon. The outcome is influenced by the electronic and steric properties of both the alkyne and the boronic acid, as well as the specific copper catalyst and reaction conditions. Theoretical studies on similar systems have explored the factors governing this selectivity. nih.govfigshare.com The bulky nature of the 2-(Methoxymethoxy)-3-methylphenyl group would be expected to strongly influence the regiochemical outcome of the addition.
Other Transition Metal-Catalyzed Transformations
While the Suzuki-Miyaura coupling is a cornerstone of boronic acid chemistry, this compound is also a competent partner in a range of other transition metal-catalyzed reactions. These transformations expand the synthetic utility of this reagent, enabling the formation of diverse chemical bonds beyond carbon-carbon linkages.
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in promoting the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. In these reactions, a rhodium(I) complex typically undergoes transmetalation with the arylboronic acid to form an arylrhodium(I) species. This intermediate then adds to the electron-deficient olefin, followed by protonolysis to yield the β-arylated product and regenerate the active catalyst. The presence of the ortho-methoxymethoxy and methyl groups on the phenyl ring of this compound can influence the rate and selectivity of this process through steric and electronic effects.
Copper-Catalyzed Cross-Coupling Reactions: Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a powerful means for the formation of carbon-heteroatom bonds. beilstein-journals.orgnih.gov This reaction facilitates the coupling of arylboronic acids with amines, alcohols, and thiols to furnish the corresponding arylated products. The mechanism is believed to involve the formation of a copper(II)-aryl intermediate, which then undergoes reductive elimination with the heteroatom nucleophile. The reaction is often carried out under aerobic conditions, with molecular oxygen serving as the terminal oxidant to regenerate the active copper(II) catalyst. The steric hindrance imparted by the ortho-substituents in this compound may necessitate careful optimization of reaction conditions, including the choice of copper source, ligand, and base, to achieve high yields.
Heck-Type Reactions: Palladium-catalyzed Heck-type reactions utilizing arylboronic acids as the aryl source represent a greener alternative to traditional methods that employ aryl halides. ru.nlresearchgate.net In this oxidative coupling process, a Pd(II) catalyst is typically used, and an oxidant is required to regenerate the catalyst after the reductive elimination of the product. The reaction of this compound with alkenes under these conditions would lead to the formation of substituted styrenes. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the boronic acid and the olefin partner.
Functional Group Compatibility and Chemoselectivity
A key advantage of using boronic acids in organic synthesis is their generally high tolerance for a wide array of functional groups. This compatibility allows for their use in the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
This compound is expected to be compatible with a variety of common functional groups under typical cross-coupling conditions. These include esters, amides, ketones, nitriles, and ethers. The methoxymethoxy (MOM) protecting group on the phenolic oxygen is generally stable to the basic conditions often employed in Suzuki-Miyaura and other cross-coupling reactions. However, strongly acidic or certain Lewis acidic conditions could lead to its cleavage.
Chemoselectivity becomes a critical consideration when a coupling partner bears multiple reactive sites. For instance, in a molecule containing both an aryl bromide and an aryl chloride, palladium-catalyzed cross-coupling with this compound would be expected to occur preferentially at the more reactive carbon-bromine bond. Similarly, in dihaloarenes, the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. The steric bulk of the ortho-methyl and ortho-methoxymethoxy groups can play a significant role in directing the regioselectivity of the coupling, favoring reaction at less sterically hindered positions on the coupling partner.
The following table summarizes the expected compatibility of this compound with various functional groups in palladium-catalyzed cross-coupling reactions.
| Functional Group | Compatibility | Notes |
|---|---|---|
| Esters | High | Generally stable under standard Suzuki-Miyaura conditions. |
| Amides | High | Well-tolerated in a wide range of cross-coupling reactions. |
| Ketones | High | Compatible with most palladium-catalyzed couplings. |
| Nitriles | High | Generally inert under typical cross-coupling conditions. |
| Aldehydes | Moderate | May undergo side reactions such as aldol (B89426) condensation under strongly basic conditions. |
| Alcohols | Moderate | Can be tolerated, but may require protection under certain conditions. |
| Amines | Moderate | May coordinate to the metal center and inhibit catalysis; protection may be necessary. |
| Halides (Cl, Br, I) | Reactive | These are the typical coupling partners in Suzuki-Miyaura reactions. |
Mechanistic Investigations of Boron-Mediated Pathways
The mechanistic intricacies of reactions involving boronic acids are crucial for understanding and optimizing their synthetic applications. Key steps in these pathways include transmetalation, the influence of Lewis acidity, and the factors governing stereochemical outcomes.
Transmetalation Processes
Transmetalation is the pivotal step in Suzuki-Miyaura and other related cross-coupling reactions, where the organic group is transferred from the boron atom to the transition metal center. libretexts.org For this compound, this process involves the transfer of the 2-(methoxymethoxy)-3-methylphenyl group to a palladium(II) center.
The mechanism of transmetalation is generally believed to proceed through one of two primary pathways:
The Boronate Pathway: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species, [ArB(OH)3]⁻. This anionic species then reacts with the palladium(II) halide complex (LₙPd(R')X) to facilitate the transfer of the aryl group.
The Oxo-Palladium Pathway: Alternatively, the palladium(II) halide complex can react with the base (e.g., hydroxide) to form a palladium(II) hydroxide (B78521) complex (LₙPd(R')OH). This complex then reacts with the neutral boronic acid, leading to the formation of a Pd-O-B linkage, which subsequently undergoes rearrangement to transfer the aryl group to the palladium center.
Kinetic studies on related systems have often shown that the reaction between a palladium hydroxo complex and a boronic acid is significantly faster than the reaction between a palladium halide complex and a trihydroxyborate, suggesting that the oxo-palladium pathway may be dominant in many cases. The rate of transmetalation is influenced by several factors, including the nature of the ligands on the palladium, the base employed, the solvent, and the electronic and steric properties of the boronic acid. The electron-donating nature of the methoxy (B1213986) and methyl substituents on this compound is expected to enhance the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.
Role of Lewis Acidity and Boronate Anion Formation
Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov This Lewis acidity allows them to interact with Lewis bases, such as hydroxide ions, to form tetrahedral boronate anions. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent.
The formation of the boronate anion is crucial for the "boronate pathway" of transmetalation. The increased nucleophilicity of the aryl group in the boronate form facilitates its transfer to the electrophilic palladium center. The concentration of the active boronate species is dependent on the pKa of the boronic acid and the pH of the reaction medium, which is controlled by the choice and concentration of the base.
Stereochemical Outcomes in Catalytic Cycles
The stereochemistry of cross-coupling reactions involving ortho-substituted biaryls is of significant interest due to the potential for atropisomerism. beilstein-journals.orgnih.govresearchgate.net Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the case of biaryls formed from this compound, the steric hindrance caused by the ortho-substituents (methoxymethoxy and methyl) and the substituents on the coupling partner can lead to a high barrier to rotation around the newly formed aryl-aryl bond, resulting in stable, separable atropisomers.
The stereochemical outcome of the coupling reaction, i.e., the ratio of atropisomers formed, can be influenced by several factors within the catalytic cycle. The key stereochemistry-determining step is often the reductive elimination from the palladium(II) intermediate. The geometry of this intermediate, which is influenced by the ligands on the palladium center, can dictate the preferred rotational conformation of the biaryl product as it is formed.
Studies on analogous systems with ortho-substituted phenylboronic acids have shown that the choice of phosphine (B1218219) ligand can have a profound impact on the atropselectivity of the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov Bulky and electron-rich ligands can create a chiral environment around the palladium center that favors the formation of one atropisomer over the other. Furthermore, intramolecular coordination of the oxygen atom of the methoxymethoxy group to the palladium center in a pre-transmetalation or post-transmetalation intermediate could also play a role in influencing the stereochemical outcome. beilstein-journals.orgnih.gov This potential chelation effect could lock the conformation of the intermediate and direct the stereoselectivity of the subsequent reductive elimination step.
Applications of 2 Methoxymethoxy 3 Methylphenylboronic Acid in Complex Organic Synthesis
As a Key Building Block in Multi-Step Syntheses
No specific total syntheses or multi-step preparations of complex natural products or pharmaceutical agents that feature 2-(Methoxymethoxy)-3-methylphenylboronic acid as a crucial building block have been detailed in the available literature. Such a role would involve its incorporation early in a synthetic sequence, with its unique substitution pattern being critical for the final target's architecture.
Precursor for Further Functionalization and Derivatization
While the structure of This compound contains functional handles for further modification—namely the boronic acid group itself and the MOM-protected phenol (B47542)—no dedicated studies on its use as a versatile precursor for creating derivative libraries were found. Such studies would typically involve transformations of the boronic acid into other functional groups (e.g., phenols, amines, halides) or deprotection of the MOM group followed by etherification or esterification to generate a series of analogues.
Integration into Cascade and Domino Reactions
There is no evidence in the surveyed literature of This compound being integrated into cascade or domino reactions. These elegant processes involve multiple bond-forming events occurring in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. The specific reactivity profile required for a substrate to participate in such a sequence has not been reported for this compound.
Computational and Theoretical Analysis of 2 Methoxymethoxy 3 Methylphenylboronic Acid
Electronic Structure and Bonding Characteristics
In 2-(Methoxymethoxy)-3-methylphenylboronic acid, the substituents on the phenyl ring play a critical role in modulating its electronic landscape:
Methoxymethoxy (MOM) Group (-OCH₂OCH₃): Positioned at the ortho-position, the MOM group is a strong σ-electron-withdrawing group due to the oxygen atoms' electronegativity, but more significantly, it is a potent π-electron-donating group through resonance, where the oxygen lone pairs can delocalize into the aromatic ring.
Methyl Group (-CH₃): Located at the meta-position, the methyl group is a weak π-electron-donating group through hyperconjugation.
The combined electron-donating effects of the MOM and methyl groups increase the electron density of the phenyl ring. This enhanced electron density influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, electron-donating groups raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The LUMO is primarily located on the boronic acid moiety, and its energy level is a key indicator of the compound's Lewis acidity. Computational studies on similar substituted phenylboronic acids have shown that the LUMO energies of boronate esters are significantly lower than those of common carbonate electrolytes, making them suitable as electrolyte additives. researchgate.net
The bonding between the phenyl ring and the boron atom (C-B bond) has partial double bond character due to the π-conjugation. However, the presence of a bulky substituent at the ortho position, such as the MOM group, can introduce steric hindrance that forces the B(OH)₂ group to twist out of the plane of the phenyl ring. This loss of planarity disrupts the π-conjugation, which in turn lengthens the C-B bond and alters the electronic interaction between the boronic acid moiety and the aromatic system. nih.govnih.gov
Table 1: Representative Calculated Electronic Properties of Substituted Phenylboronic Acids This table presents typical values from DFT calculations on analogous compounds to illustrate electronic effects. Values are not specific to this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenylboronic Acid | -6.8 | -1.5 | 5.3 |
| 4-Methoxyphenylboronic Acid | -6.5 | -1.4 | 5.1 |
| 2-Methoxyphenylboronic Acid | -6.6 | -1.4 | 5.2 |
| 4-Methylphenylboronic Acid | -6.7 | -1.5 | 5.2 |
Conformational Analysis and Steric Effects of the MOM Group
The conformational landscape of arylboronic acids is primarily defined by rotation around the C-B bond and the orientation of the two hydroxyl groups. The hydroxyl groups can exist in syn or anti arrangements relative to each other. For monosubstituted phenylboronic acids, computational studies have identified several stable conformers, such as anti-syn, anti-anti, and syn-syn, which are often very close in energy. nih.gov For instance, for chlorophenylboronic acid isomers, the energy differences between the anti-syn, anti-anti, and syn-syn conformers are calculated to be 0.0, 4.66, and 6.76 kcal/mol, respectively, at the B3LYP/6-311++G(d,p) level of theory. nih.gov
In the case of this compound, the conformational preferences are dominated by steric effects. The methoxymethyl (MOM) group is sterically demanding. wikipedia.orgorganic-chemistry.org This bulk at the ortho position creates significant steric repulsion with the adjacent boronic acid group. To minimize this steric strain, the molecule must adopt a conformation where the C-B bond is rotated to move the B(OH)₂ group away from the MOM group. This steric clash almost certainly forces the boronic acid group to be non-coplanar with the phenyl ring. nih.gov The additional methyl group at the 3-position further constrains the rotational freedom.
This forced non-planar conformation has two major consequences:
Electronic Decoupling: As mentioned, the twisting of the B(OH)₂ group out of the aromatic plane reduces the orbital overlap between the boron's vacant p-orbital and the ring's π-system. nih.gov This diminishes the resonance stabilization.
Reactivity Shielding: The bulky MOM group can physically block or hinder the approach of reagents to the boron atom, impacting its ability to participate in reactions or form complexes.
Table 2: Illustrative Torsional Barrier Data for Ortho-Substituted Phenylboronic Acids This table shows representative data from the literature to highlight the impact of ortho-substituents on the rotational barrier around the C-B bond.
| Compound | Ortho Substituent | Calculated Rotational Barrier (kcal/mol) | Dihedral Angle (C-C-B-O) in Ground State |
| Phenylboronic Acid | -H | ~2-3 | ~0° |
| 2-Fluorophenylboronic Acid | -F | ~4-5 | ~0° (stabilized by H-bond) |
| 2-Methylphenylboronic Acid | -CH₃ | ~6-8 | ~40-60° |
| 2-Methoxyphenylboronic Acid | -OCH₃ | ~7-9 | ~50-70° |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. While no specific DFT studies on the reaction mechanisms of this compound have been published, the extensive research on the Suzuki-Miyaura cross-coupling reaction provides a clear framework for understanding its likely reactivity. nih.govnih.gov
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The aryl halide adds to the low-valent palladium catalyst (e.g., Pd(0)).
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the active catalyst.
For this compound, DFT models would predict that its substituents influence the transmetalation step in competing ways. The strong electron-donating nature of the MOM group would increase the nucleophilicity of the phenyl ring, which should, in principle, facilitate its transfer to the electrophilic palladium center. However, the significant steric hindrance created by the ortho-MOM group could slow down the reaction by impeding the formation of the necessary palladium-boronate intermediate. nih.gov DFT calculations on sterically hindered arylboronic acids have shown that the activation energy for transmetalation is significantly higher compared to unhindered analogues. nih.gov
DFT studies have also been employed to investigate other reactions of phenylboronic acids, such as hydroxymethylation, providing detailed mechanistic pathways. researchgate.net For the target molecule, DFT could be used to model the transition states for such reactions, quantifying the steric and electronic contributions of the MOM and methyl groups to the activation barriers.
Table 3: Representative DFT-Calculated Activation Energies for Suzuki-Miyaura Transmetalation This table provides illustrative activation energy (ΔG‡) values from the literature for different types of arylboronic acids to demonstrate steric and electronic effects.
| Arylboronic Acid | Base/Conditions | Calculated ΔG‡ (kcal/mol) |
| Phenylboronic Acid | OH⁻ / Neutral | ~15-18 |
| 4-Methoxyphenylboronic Acid | OH⁻ / Neutral | ~14-17 |
| 2-Methylphenylboronic Acid | OH⁻ / Neutral | ~20-24 |
| 2,6-Dimethylphenylboronic Acid | OH⁻ / Neutral | >28 |
Prediction of pKa Values and Complexation Behavior
The acidity constant (pKa) of a boronic acid is a critical parameter that dictates its behavior in solution. Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a tetrahedral boronate species, and their pKa is typically around 9. Computational methods, particularly DFT calculations combined with a polarizable continuum model (PCM) to simulate the solvent, have become reliable tools for predicting the pKa of substituted arylboronic acids. mdpi.com
For this compound, several factors would influence its pKa:
Electronic Effects: The electron-donating MOM and methyl groups increase the electron density on the boron-bearing carbon. This reduces the Lewis acidity of the boron atom, making it less favorable to accept a hydroxide ion. This effect would be expected to increase the pKa, making the compound less acidic than unsubstituted phenylboronic acid.
Steric Effects (Ortho Effect): The bulky ortho-MOM group can sterically hinder the approach of solvent molecules and the hydroxide ion. More importantly, the formation of the tetrahedral boronate anion (sp³ hybridized) from the trigonal planar boronic acid (sp² hybridized) involves a significant geometric change. Steric hindrance from an ortho-substituent can destabilize the bulkier tetrahedral boronate, thus making the boronic acid a weaker acid (higher pKa).
Computational studies on ortho-substituted systems have confirmed that steric hindrance generally leads to an increase in pKa. rsc.org Therefore, it is highly probable that this compound is a weaker acid than its meta- and para-substituted isomers and unsubstituted phenylboronic acid.
The complexation behavior with diols is also governed by these factors. Boronic acids famously form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols. The steric shielding of the boron center by the ortho-MOM group would likely decrease the equilibrium constant for the formation of such esters compared to less hindered arylboronic acids.
Table 4: Comparison of Experimental and Calculated pKa Values for Substituted Phenylboronic Acids Data is sourced from literature to demonstrate the accuracy of computational predictions and substituent effects.
| Substituent | Position | Experimental pKa | Calculated pKa |
| -H | - | 8.83 | 8.85 |
| 4-CH₃ | para | 9.17 | 9.15 |
| 4-OCH₃ | para | 9.32 | 9.28 |
| 2-CH₃ | ortho | 9.10 | 9.08 |
| 2-Cl | ortho | 8.75 | 8.79 |
Quantitative Structure-Reactivity Relationships (QSAR) in Arylboronic Acids
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. For a series of arylboronic acids participating in a reaction like the Suzuki-Miyaura coupling, a QSAR model could be developed to predict reaction rates or yields.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that links these descriptors to the observed reactivity. For arylboronic acids, these descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), calculated atomic charges (e.g., on the boron or ipso-carbon), and quantum chemical parameters like HOMO/LUMO energies. mdpi.com
Steric Descriptors: These account for the size and shape of the molecule and its substituents. Examples include Taft steric parameters (Es), van der Waals volumes, and buried volume (%VBur) calculations. mdpi.com
Hydrophobic Descriptors: Parameters like the partition coefficient (logP) can be important, especially for reactions in mixed-solvent systems.
In a QSAR model for this compound, both electronic and steric descriptors would be crucial. The model would need to capture the electron-donating character of the MOM and methyl groups, but the dominant factor would likely be a steric parameter that accounts for the significant bulk at the ortho position. It is expected that this compound would be an outlier in QSAR models that only consider electronic effects, highlighting the necessity of multi-parameter models that incorporate steric descriptors to accurately predict the reactivity of ortho-substituted arylboronic acids.
Emerging Trends and Future Research Directions
Development of Greener Synthetic Routes
Traditional methods for synthesizing arylboronic acids, such as those involving Grignard or organolithium reagents, often require harsh conditions and generate significant waste. The future of synthesis for compounds like 2-(Methoxymethoxy)-3-methylphenylboronic acid lies in greener, more atom-economical approaches.
A primary focus is the direct C-H activation/borylation of the aromatic ring. acs.orgacs.org This strategy avoids the pre-functionalization of the starting arene with a halide, thereby reducing steps and improving atom economy. nih.gov Research is advancing on transition-metal catalysts, including those based on rhodium and iridium, that can selectively functionalize a C-H bond. acs.orgacs.org Furthermore, photocatalysis is emerging as a powerful tool for C-H borylation under mild, visible-light-induced conditions, often eliminating the need for transition metals altogether. acs.orgacs.org
Another key area is the use of sustainable solvents . Recent studies have demonstrated successful Miyaura borylation reactions in environmentally benign media such as deep-eutectic solvents (DESs) and even water. acs.orgnih.govnih.gov Micellar catalysis, for instance, allows these reactions to proceed at room temperature in water, drastically reducing the reliance on volatile organic solvents. nih.gov Mechanochemistry, which involves solvent-free grinding of reagents, also presents a facile and green route to boronic acid esters. rsc.org These methods align with the principles of green chemistry by minimizing waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.orgresearchgate.net
Flow Chemistry Applications for Boronic Acid Synthesis and Reactions
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals, including boronic acids. This technology offers significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates—hallmarks of many borylation procedures. nih.gov
The synthesis of arylboronic acids via lithiation-borylation is a prime example where flow chemistry excels. researchgate.netacs.org Generating the aryllithium intermediate of a precursor to this compound can be hazardous on a large scale in batch mode due to poor heat transfer and mixing. nih.gov In a microreactor, however, superior control over temperature and residence time allows for the safe and efficient generation and immediate trapping of these unstable species, often at non-cryogenic temperatures and with significantly higher yields. researchgate.netvapourtec.com This approach has been scaled to kilogram-level production, demonstrating its industrial viability. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Temperature | Often cryogenic (-78 °C to -30 °C) vapourtec.com | Can often be run at ambient or non-cryogenic temperatures (e.g., 0 °C to 25 °C) researchgate.netvapourtec.com |
| Safety | Poor heat transfer can lead to thermal runaways with exothermic lithiations nih.gov | Excellent heat and mass transfer significantly improves safety nih.gov |
| Handling of Intermediates | Unstable intermediates may decompose before reacting, leading to side products researchgate.net | Unstable intermediates are generated and used in situ within seconds, minimizing decomposition nih.govresearchgate.net |
| Scalability | Scaling up can be non-linear and challenging | Scalable by running the process for longer times ("scale-out") researchgate.net |
| Yield | Variable, often lower due to side reactions vapourtec.com | Generally higher and more reproducible researchgate.netvapourtec.com |
Novel Catalytic Systems for Boron Transformations
While palladium has long dominated the landscape of boron chemistry, particularly in Suzuki-Miyaura coupling, future research is focused on developing novel catalytic systems that are cheaper, more sustainable, and offer new reactivity.
Photoredox catalysis represents a paradigm shift, using visible light to drive C-B bond formation under exceptionally mild conditions. acs.orgnih.govnih.gov Organic dyes or metal complexes can absorb light and catalyze reactions such as the borylation of aryl halides and even traditionally unreactive C-O bonds in phenol (B47542) derivatives. acs.orgnih.gov These methods often exhibit broad functional group tolerance and avoid the need for high temperatures. nih.gov
There is also a significant push towards catalysts based on earth-abundant metals . Copper, for example, is an inexpensive and low-toxicity alternative to precious metals. beilstein-journals.org Copper-catalyzed protocols have been developed for various borylation reactions, expanding the toolkit for synthesizing organoboron compounds. beilstein-journals.org In addition, research into transition-metal-free borylation reactions is gaining traction, utilizing reagents that can activate C-H bonds or other precursors without a metal catalyst, further enhancing the sustainability of these transformations. nih.govucm.esresearchgate.net
| Catalytic System | Energy Source | Key Advantages | Typical Substrates |
|---|---|---|---|
| Palladium-based | Thermal | High efficiency, well-established, broad scope | Aryl Halides, Triflates acs.org |
| Rhodium/Iridium-based | Thermal | Enables direct C-H borylation, high regioselectivity acs.orgacs.org | Arenes, Heteroarenes acs.org |
| Copper-based | Thermal | Low cost, low toxicity, earth-abundant beilstein-journals.org | Alkynes, Alkenes, Alkyl/Aryl Halides beilstein-journals.org |
| Photoredox (Metal or Organic) | Visible Light | Very mild conditions, high functional group tolerance, sustainable energy source nih.govresearcher.life | Aryl Halides, Phenol/Aniline Derivatives, Carboxylic Acids acs.orgnih.gov |
| Transition-Metal-Free | Thermal | Avoids toxic/expensive metals, unique reaction pathways nih.gov | Aldehydes, Aryl Halides ucm.esorganic-chemistry.org |
Advanced Spectroscopic Characterization Techniques for Mechanistic Studies
A deeper understanding of reaction mechanisms is essential for optimizing existing methods and discovering new transformations. The application of advanced, particularly in-situ and operando, spectroscopic techniques to study the synthesis and reactions of boronic acids is a rapidly growing field.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow researchers to monitor reactions as they happen in the reaction vessel. This provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates and catalytic species. For reactions involving this compound, these methods could be used to study the kinetics of a Suzuki-Miyaura coupling, identify the active palladium catalyst, or observe the formation of boronate complexes, which are key intermediates in the catalytic cycle.
These mechanistic insights are invaluable for rational reaction design. By understanding the precise roles of ligands, bases, and solvents, and by identifying rate-limiting steps or catalyst deactivation pathways, chemists can develop more robust, efficient, and selective reactions for the transformation of boronic acids.
Q & A
Q. What are the recommended handling and storage protocols for 2-(Methoxymethoxy)-3-methylphenylboronic acid to ensure chemical stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the methoxymethoxy group. Avoid prolonged storage due to potential degradation, which can increase reactivity hazards. Use desiccants to minimize moisture exposure, as boronic acids are prone to protodeboronation under humid conditions . Wear nitrile gloves and eye protection during handling, and work in a fume hood to avoid inhalation of airborne particles.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>97% by area normalization). Confirm the structure via ¹H NMR (look for characteristic methoxymethoxy protons at δ 3.3–3.5 ppm and aromatic protons split by boron coupling). Mass spectrometry (ESI-MS) can verify the molecular ion peak ([M+H]⁺ expected at ~209.1 Da). Cross-reference with FT-IR to identify B–O stretching vibrations (~1350 cm⁻¹) .
Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?
- Methodological Answer : Use polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) due to their compatibility with Suzuki-Miyaura conditions. For solubility testing, prepare a saturated solution in DMSO-d₆ and monitor via NMR. Avoid protic solvents (e.g., water, methanol) unless stabilized by a base (e.g., Na₂CO₃), as they may hydrolyze the methoxymethoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound with electron-deficient aryl halides?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-Pd-G3 catalysts (0.5–2 mol%) in THF/H₂O (3:1).
- Base Optimization : Compare K₂CO₃, Cs₂CO₃, and NaOtBu (1–3 equiv) to balance reactivity and boronic acid stability.
- Temperature Gradient : Run reactions at 60°C, 80°C, and reflux to identify the optimal thermal profile.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yields by HPLC-MS .
Q. What strategies mitigate protodeboronation of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Protecting Group Alternatives : Convert the boronic acid to a pinacol ester (e.g., using pinacol in refluxing toluene) to enhance stability .
- Buffered Conditions : Perform reactions in pH-controlled media (e.g., phosphate buffer, pH 7–8) to minimize acid-catalyzed degradation.
- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative side reactions.
Track degradation by ³¹P NMR or boron-specific ICP-MS .
Q. How does the methoxymethoxy group influence the electronic and steric properties of the boronic acid in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map the electron density distribution. The methoxymethoxy group is electron-donating, which increases the electron density on the boron atom, potentially accelerating transmetallation.
- Steric Maps : Generate Connolly surface models (e.g., in PyMol) to visualize steric hindrance around the boron center. Compare coupling efficiency with analogous compounds lacking the methoxymethoxy group .
Q. What analytical techniques are suitable for tracking hydrolytic degradation of the methoxymethoxy group in aqueous media?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–10) at 25–40°C. Sample aliquots at intervals and analyze via LC-MS/MS to detect hydrolysis products (e.g., 3-methylcatechol derivatives).
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during hydrolysis to quantify reaction thermodynamics.
- ²H Isotope Labeling : Synthesize deuterated methoxymethoxy analogs to trace bond cleavage pathways via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
